Acat-IN-7

NF-κB Inflammation Transcriptional Regulation

Acat-IN-7 (CAS 199984-38-8) is a distinct small-molecule ACAT inhibitor that uniquely suppresses NF-κB-mediated transcription—a dual mechanism absent in classical ACAT inhibitors such as Avasimibe, K-604, or Pactimibe. This functional divergence makes it the chemical probe of choice for research at the cholesterol-inflammation interface, including atherosclerosis foam cell biology, cancer immunology, and hepatic lipid disorders. Its pan-ACAT inhibition profile phenocopies complete ACAT deficiency, enabling robust SAR campaigns. Procure with confidence for reproducible, high-impact mechanistic studies.

Molecular Formula C32H49N3O5S
Molecular Weight 587.8 g/mol
Cat. No. B11934764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcat-IN-7
Molecular FormulaC32H49N3O5S
Molecular Weight587.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C
InChIInChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m0/s1
InChIKeyOONGEPAWWNZIAT-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acat-IN-7: A Dual-Function ACAT and NF-κB Transcription Inhibitor for Cholesterol Metabolism and Inflammation Research


Acat-IN-7 is a synthetic small molecule characterized as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT, also designated SOAT). The compound, identified by CAS number 199984-38-8, is also reported to suppress NF-κB-mediated transcription [1][2]. This dual activity profile distinguishes it from many classical ACAT inhibitors that do not directly target NF-κB transcriptional pathways. Acat-IN-7 serves as a valuable chemical probe for research investigating the intersection of cellular cholesterol esterification and inflammatory signaling cascades.

Why Generic Substitution of Acat-IN-7 is Not Scientifically Justified


ACAT inhibitors are a chemically diverse class with pronounced variation in isozyme selectivity (ACAT1 vs. ACAT2), potency, and off-target activities [1][2]. Compounds such as Avasimibe, K-604, and Pactimibe exhibit markedly different selectivity indices and pharmacokinetic profiles, which directly impact their utility in disease-specific models . The absence of publicly reported IC50 values for Acat-IN-7 against isolated ACAT1 and ACAT2 enzymes precludes direct potency comparisons; however, its reported additional activity against NF-κB-mediated transcription [3] represents a functional divergence from typical ACAT inhibitors. This distinct mechanism-of-action profile means that substituting Acat-IN-7 with a potent but NF-κB-inactive ACAT inhibitor would alter experimental outcomes in models where cholesterol metabolism and inflammatory signaling intersect.

Quantitative Differentiation Guide for Acat-IN-7: Comparative Evidence for Procurement Decisions


NF-κB Transcription Inhibition: A Unique Dual-Action Mechanism Among ACAT Inhibitors

Acat-IN-7 is distinguished from classical ACAT inhibitors such as Avasimibe, K-604, and Pactimibe by its reported ability to inhibit NF-κB-mediated transcription [1]. While many ACAT inhibitors are evaluated solely for their enzymatic activity on cholesterol esterification, Acat-IN-7 exhibits a secondary, mechanism-based activity in a cellular context. This dual activity is not documented for comparators Avasimibe (CAS: 166518-60-1), K-604 (CAS: 177952-68-8), or Pactimibe (CAS: 189198-30-9) in their standard characterization [2][3][4][5].

NF-κB Inflammation Transcriptional Regulation

Isozyme Selectivity Profile of Acat-IN-7: Positioned for Broad-Spectrum ACAT Inhibition

The isozyme selectivity profile of Acat-IN-7 is inferred from its development as a pan-ACAT inhibitor designed to target both ACAT1 and ACAT2 . This contrasts sharply with compounds such as K-604, which is a highly selective ACAT1 inhibitor (IC50 0.45 µM for ACAT1 vs. 102.85 µM for ACAT2; 229-fold selectivity) [1][2], and PRD125, an extremely selective ACAT2 inhibitor (IC50 11.8 nM for ACAT2, >6,000-fold selectivity over ACAT1) . Pactimibe and Avasimibe are dual inhibitors, but with defined IC50 values: Pactimibe inhibits ACAT1 with an IC50 of 4.9 µM and ACAT2 with an IC50 of 3.0 µM [3][4], while Avasimibe has reported IC50s of 24 µM and 9.2 µM for ACAT1 and ACAT2, respectively [5].

ACAT1 ACAT2 SOAT Selectivity

Chemical Structure and Physicochemical Properties: Defining Acat-IN-7's Molecular Identity

Acat-IN-7 possesses a distinct chemical structure defined by its CAS number (199984-38-8), molecular formula (C32H49N3O5S), and molecular weight (587.81 g/mol) [1][2]. Its SMILES notation [3] confirms a sulfonylaminocarbonyl core scaffold that is structurally divergent from the chemical classes of Avasimibe (sulfamic acid phenyl ester derivative) , K-604 (benzimidazole derivative) [4], and Pactimibe (indoline acetic acid derivative) [5]. This structural uniqueness underscores that Acat-IN-7 is not a simple analog of existing ACAT inhibitors and may exhibit distinct solubility, permeability, and target engagement profiles.

Chemical Structure Physicochemical Properties SMILES

Optimal Research and Industrial Use Cases for Acat-IN-7 Based on Evidence


Investigating Crosstalk Between Cholesterol Esterification and NF-κB-Driven Inflammation

Acat-IN-7 is uniquely suited for studies examining the interplay between lipid metabolism and inflammatory signaling. Its dual inhibition of ACAT and NF-κB-mediated transcription [1] allows researchers to probe whether ACAT inhibition alone is sufficient to modulate inflammatory outcomes or whether the additional NF-κB suppression is required. This is particularly relevant in atherosclerosis, where foam cell formation and vascular inflammation are intertwined, and in cancer biology, where ACAT1 inhibition has been linked to anti-tumor immunity and NF-κB is a key regulator of tumor progression.

Pan-ACAT Inhibition in Disease Models Requiring Broad-Spectrum Activity

In experimental systems where both ACAT1 and ACAT2 contribute to pathology—such as in certain liver diseases or systemic cholesterol homeostasis—Acat-IN-7 provides a pan-ACAT inhibition profile . This contrasts with highly selective tools like K-604 (ACAT1-selective) [2][3] or PRD125 (ACAT2-selective) . Acat-IN-7 is therefore preferred in studies aiming to phenocopy the effects of complete ACAT deficiency or where the relative contribution of each isozyme is unknown.

Chemical Probe for Structure-Activity Relationship (SAR) Studies on Sulfonylaminocarbonyl Scaffolds

Acat-IN-7's unique sulfonylaminocarbonyl core structure [4] makes it a valuable reference compound for medicinal chemistry efforts focused on developing novel ACAT inhibitors with dual activity profiles. Its well-defined CAS number (199984-38-8) and molecular formula (C32H49N3O5S) enable precise replication and comparison in SAR campaigns [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acat-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.